![molecular formula C10H17N3 B14324096 N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine CAS No. 100553-72-8](/img/structure/B14324096.png)
N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine is a chemical compound with the molecular formula C11H19N3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and a propanediamine moiety, which consists of a three-carbon chain with two amine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine typically involves the reaction of 3-pyridinecarboxaldehyde with 1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The pyridine ring and amine groups play crucial roles in binding to the active sites of enzymes or receptors, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine: Similar in structure but with an ethyl group instead of a propanediamine moiety.
N-Methyl-1-(3-pyridinyl)-1-propanamine: Contains a methyl group and a propanamine moiety.
N-(1-(2-Pyridinyl)ethyl)-1,3-propanediamine: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness
N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine is unique due to its specific substitution pattern and the presence of both pyridine and propanediamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
100553-72-8 |
|---|---|
Molekularformel |
C10H17N3 |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
N'-(1-pyridin-3-ylethyl)propane-1,3-diamine |
InChI |
InChI=1S/C10H17N3/c1-9(13-7-3-5-11)10-4-2-6-12-8-10/h2,4,6,8-9,13H,3,5,7,11H2,1H3 |
InChI-Schlüssel |
JTBZQYNIJDXMEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=CC=C1)NCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


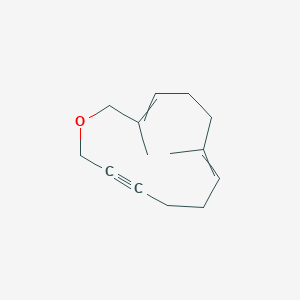

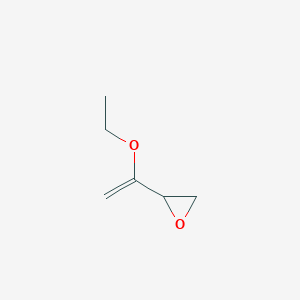
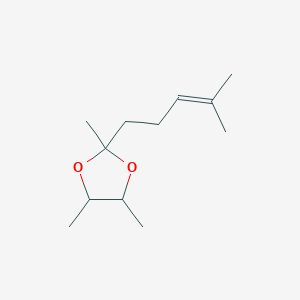

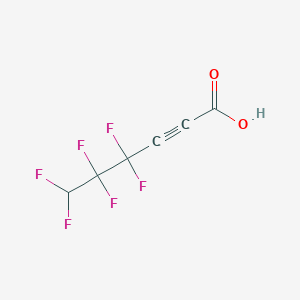
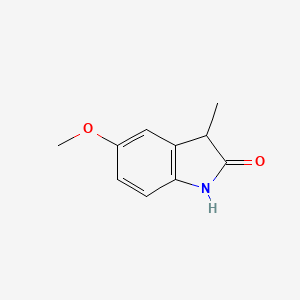
![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)



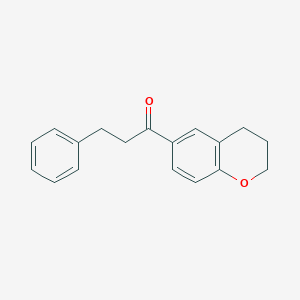
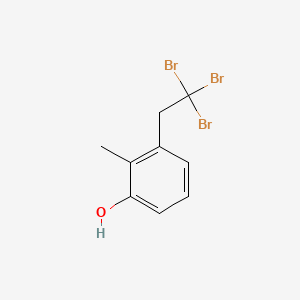
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
